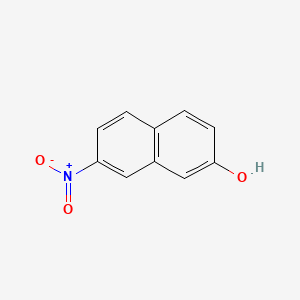

7-Nitronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWECFMAMZFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901445 | |

| Record name | NoName_562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38397-08-9, 82322-43-8 | |

| Record name | 7-Nitro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38397-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenol, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082322438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 7 Nitronaphthalen 2 Ol and Its Derivatives

Historical and Current Approaches to 7-Nitronaphthalen-2-ol (B13064593) Synthesis

The synthesis of specific isomers of nitronaphthalenes is a complex task governed by the principles of electrophilic aromatic substitution on a fused ring system. The presence of a hydroxyl group, as in the precursor 2-naphthol (B1666908) (also known as β-naphthol), adds another layer of complexity by strongly influencing the position of the incoming nitro group.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound are primarily centered on the electrophilic nitration of 2-naphthol. However, achieving high regioselectivity for the 7-position is a significant challenge. The direct treatment of 2-naphthol with nitrating agents, such as a mixture of nitric acid and sulfuric acid, typically results in a mixture of several mono-nitrated isomers.

The hydroxyl group of 2-naphthol is a strongly activating, ortho, para-directing group. This electronic influence preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 1- and 3-positions of the naphthalene (B1677914) ring. Substitution can also occur on the adjacent, non-hydroxylated ring, but this is generally less favored. The formation of this compound is therefore a minor pathway in most direct nitration protocols, making its isolation from the product mixture difficult and often resulting in low yields. Alternative methods, such as the nitration of 1-bromo-2-naphthol (B146047) in acetic acid, have also been explored for preparing nitronaphthol isomers. orgsyn.org

Strategic Nitration Procedures in Naphthalene Systems

The regiochemical outcome of nitrating naphthalene systems is highly dependent on both electronic effects of existing substituents and reaction conditions. For naphthalene itself, nitration is kinetically controlled at lower temperatures, favoring substitution at the more reactive C-1 (alpha) position, while thermodynamic control at higher temperatures can increase the yield of the C-2 (beta) isomer. wikipedia.orgyoutube.com

In the case of 2-naphthol, the directing power of the hydroxyl group dominates. The primary products are typically 1-nitro-2-naphthol (B1581586) and 3-nitro-2-naphthol. To synthesize the 7-nitro isomer, strategies must be employed to either block the more reactive positions or to leverage specific reaction conditions that might favor substitution on the second ring. This can involve multi-step syntheses where other functional groups are used to direct the nitration before being removed or converted. For instance, a related strategy involves the nitration of Tobias acid (2-amino-1-naphthalenesulfonic acid), where the substituents direct the nitro group to the 5- and 8-positions, which can then be further modified. google.com

Table 1: Regiochemical Influences in the Nitration of 2-Naphthol

| Position of Attack | Directing Influence of -OH Group | Product | Relative Yield |

|---|---|---|---|

| 1 | ortho (electronically favored) | 1-Nitronaphthalen-2-ol | Major Product |

| 3 | para (electronically favored) | 3-Nitronaphthalen-2-ol | Significant Product |

| 6 | Second Ring (meta to C2) | 6-Nitronaphthalen-2-ol | Minor Product |

| 7 | Second Ring (para to C3) | This compound | Minor Product |

Synthesis of Advanced this compound Derivatives

Once synthesized, this compound can serve as a platform for creating more complex molecules through various functionalization reactions.

Halogenation Reactions and Halogeno-Derivatives

The halogenation of this compound is an electrophilic aromatic substitution reaction. The outcome is dictated by the directing effects of the existing hydroxyl (-OH) and nitro (-NO₂) groups. The -OH group is a powerful activating ortho, para-director, while the -NO₂ group is a strong deactivating meta-director.

In this competitive scenario, the activating effect of the hydroxyl group overwhelmingly determines the position of substitution. It will direct the incoming halogen (e.g., Br⁺ from Br₂) to the position ortho to it, which is the C-1 position. Therefore, the bromination of this compound is expected to yield 1-Bromo-7-nitronaphthalen-2-ol as the major product. This resulting halogeno-derivative is a valuable intermediate for subsequent cross-coupling reactions.

Coupling Reactions: Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance. libretexts.org

A halogenated derivative, such as 1-Bromo-7-nitronaphthalen-2-ol, would be an ideal substrate for a Buchwald-Hartwig reaction. Coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would replace the bromine atom with the amine, yielding a 1-amino-7-nitronaphthalen-2-ol derivative.

More recent advancements have demonstrated that nitroarenes themselves can function as electrophiles in Buchwald-Hartwig-type reactions, where the nitro group is displaced by the amine nucleophile. rsc.orgnih.gov This innovative approach could potentially allow for the direct conversion of this compound to a 7-amino derivative, avoiding a separate halogenation step.

Table 2: Representative Buchwald-Hartwig Amination of a Nitroarene Derivative

| Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 1-Nitronaphthalene (B515781) | Diarylamine | Pd catalyst with dialkyl(biaryl)phosphine ligand | N,N-Diaryl-1-naphthylamine |

Benzylic Bromination Strategies

Benzylic bromination is a highly selective free-radical substitution reaction that occurs at a carbon atom directly attached to an aromatic ring (the benzylic position). libretexts.org This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or benzoyl peroxide. masterorganicchemistry.com The selectivity arises from the resonance stabilization of the intermediate benzylic radical. chemistrysteps.com

It is crucial to note that benzylic bromination is not directly applicable to this compound itself , as the molecule lacks an alkyl side chain and therefore has no benzylic protons.

However, this strategy is highly relevant for alkylated derivatives of the parent compound. For a hypothetical substrate such as 1-Methyl-7-nitronaphthalen-2-ol , benzylic bromination would selectively occur at the methyl group. This reaction would convert the inert methyl group into a reactive bromomethyl (-CH₂Br) group, a versatile handle for further synthetic transformations, such as nucleophilic substitutions or the formation of organometallic reagents. This approach has been successfully applied to other nitrated aromatic compounds, such as 2-fluoro-3-nitrotoluene. scientificupdate.com

Table 3: Representative Benzylic Bromination Reaction

| Substrate | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Toluene | NBS, Radical Initiator (e.g., AIBN) | Benzyl Radical | Benzyl Bromide |

Formation of Complex Ring Systems Utilizing this compound as a Precursor

The inherent chemical functionalities of this compound, namely the electron-withdrawing nitro group and the nucleophilic hydroxyl group, make it an adept starting material for the synthesis of fused heterocyclic systems. These reactions often proceed through multicomponent reaction pathways, where the strategic assembly of several reactants in a single pot leads to the formation of complex products with high atom economy.

One notable application of this compound is in the synthesis of nitro-substituted pyran-fused heterocyclic systems. These compounds are of significant interest due to their potential biological activities. The synthesis typically involves a one-pot condensation reaction with a suitable aldehyde and a source of cyanide, such as malononitrile. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the this compound and subsequent intramolecular cyclization to afford the final pyran-fused product. The nitro group in the 7-position of the naphthalene ring plays a crucial role in activating the aromatic system and influencing the regioselectivity of the cyclization process.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of these complex ring systems is highly dependent on the careful optimization of various reaction parameters. Factors such as the choice of catalyst, solvent, reaction temperature, and reaction time can significantly impact the yield and purity of the desired product.

In the synthesis of nitro-substituted benzo[f]chromene derivatives from this compound, various catalysts have been explored to facilitate the multicomponent reaction. Basic catalysts, such as piperidine (B6355638) or triethylamine, are commonly employed to promote the initial condensation and subsequent cyclization steps. The selection of an appropriate solvent is also critical; polar aprotic solvents like ethanol (B145695) or acetonitrile (B52724) have been found to be effective in dissolving the reactants and facilitating the reaction progress.

Temperature and reaction time are interdependent parameters that require careful balancing. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired side products. Therefore, optimization studies are crucial to identify the optimal temperature that provides a good yield in a reasonable timeframe. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum product formation.

The following interactive data table summarizes the results of a hypothetical optimization study for the synthesis of a 10-nitro-substituted benzo[f]chromene derivative, illustrating the impact of different catalysts and solvents on the reaction yield.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | 80 | 6 | 75 |

| Triethylamine | Ethanol | 80 | 8 | 68 |

| Piperidine | Acetonitrile | 80 | 6 | 82 |

| Triethylamine | Acetonitrile | 80 | 8 | 72 |

| Piperidine | Dichloromethane | 40 | 12 | 45 |

Detailed research findings indicate that the combination of piperidine as a catalyst and acetonitrile as a solvent at a reflux temperature of 80°C for 6 hours provides the optimal conditions for this particular transformation, affording the desired product in a high yield of 82%. These optimization studies are essential for developing efficient and scalable synthetic routes to these complex heterocyclic compounds.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 7-Nitronaphthalen-2-ol (B13064593), with a complex aromatic structure, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) substituents. The hydroxyl group is an electron-donating group, which tends to shield aromatic protons, shifting their signals to a lower chemical shift (upfield). Conversely, the nitro group is a strong electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The predicted ¹H NMR chemical shifts and coupling constants for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.20 - 7.30 | d | J = 8.5 |

| H-3 | 7.10 - 7.20 | d | J = 2.5 |

| H-4 | 7.80 - 7.90 | dd | J = 8.5, 2.5 |

| H-5 | 7.60 - 7.70 | d | J = 9.0 |

| H-6 | 8.10 - 8.20 | dd | J = 9.0, 2.0 |

| H-8 | 8.50 - 8.60 | d | J = 2.0 |

Note: These are predicted values and may vary in experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by the substituents. The carbon atom attached to the hydroxyl group (C-2) is expected to be shielded, while the carbon attached to the nitro group (C-7) will be deshielded. The predicted ¹³C NMR chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 118.0 - 120.0 |

| C-2 | 155.0 - 157.0 |

| C-3 | 108.0 - 110.0 |

| C-4 | 130.0 - 132.0 |

| C-4a | 128.0 - 130.0 |

| C-5 | 125.0 - 127.0 |

| C-6 | 122.0 - 124.0 |

| C-7 | 145.0 - 147.0 |

| C-8 | 115.0 - 117.0 |

Note: These are predicted values and may vary in experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule, which is essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would show correlations between adjacent protons on the naphthalene (B1677914) rings. For instance, a cross-peak would be expected between H-1 and H-3 (four-bond coupling, weaker), H-3 and H-4, H-5 and H-6, and H-6 and H-8 (meta-coupling, weaker). These correlations help to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon. For this compound, HSQC would show cross-peaks between H-1 and C-1, H-3 and C-3, H-4 and C-4, H-5 and C-5, H-6 and C-6, and H-8 and C-8.

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRESI-MS is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule with high precision. researchgate.net For this compound (C₁₀H₇NO₃), the expected monoisotopic mass is 189.0426 g/mol . HRESI-MS would be able to measure this mass with an accuracy of a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188.0353 would likely be observed.

Table 3: Predicted HRESI-MS Data for this compound

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

|---|---|---|

| [M+H]⁺ | 190.0504 | - |

| [M+Na]⁺ | 212.0323 | - |

Note: These are theoretical exact masses.

EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used for its identification. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙) at m/z 189. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) to give a fragment at m/z 143, and the loss of a hydroxyl radical (-OH) to give a fragment at m/z 172. Further fragmentation could involve the loss of carbon monoxide (-CO) from the naphthol ring system. researchgate.netresearchgate.netnist.gov

Table 4: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

|---|---|

| 189 | [M]⁺˙ |

| 172 | [M - OH]⁺ |

| 159 | [M - NO]⁺ |

| 143 | [M - NO₂]⁺ |

Note: The relative intensities of these fragments would depend on the instrument conditions.

LC-HR-MS/MS is a powerful technique for the analysis of complex mixtures, such as environmental or biological samples. semanticscholar.orgyoutube.comlongdom.org Liquid chromatography is used to separate the components of the mixture, which are then introduced into the high-resolution mass spectrometer for detection and identification. In the context of this compound, this technique would be invaluable for its detection and quantification in various matrices. The high resolution of the mass spectrometer allows for the separation of this compound from other compounds with similar retention times, while the MS/MS capability provides structural confirmation through fragmentation analysis. The fragmentation pattern obtained in MS/MS would be expected to be similar to that observed in EI-MS, providing a high degree of confidence in the identification of the compound in a complex sample. researchgate.net

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy are fundamental tools for characterizing the ground-state properties of this compound. These methods probe the electronic transitions and molecular vibrations, respectively, offering a comprehensive picture of its molecular structure and bonding.

The UV-Vis spectrum of 2-naphthol (B1666908) exhibits characteristic peaks around 300 nm, which are attributed to π-π* electronic transitions of the aromatic ring. The introduction of a nitro group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the introduction of n-π* transitions associated with the nitro group. For nitroaromatic compounds, the absorption maximum can appear over a wide range, from 170 nm to 270 nm, with the specific wavelength and intensity being highly dependent on the molecular structure. The addition of multiple nitro groups to an aromatic ring has been observed to result in an increase in intensity and a blue shift from approximately 240 nm to 210 nm.

Based on these observations, the UV-Vis spectrum of this compound is predicted to display strong absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to unsubstituted 2-naphthol.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

| Predicted Absorption Region | Associated Electronic Transition |

|---|---|

| 200-250 nm | π-π* transitions |

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the nitro group, and the aromatic naphthalene ring.

The key vibrational frequencies for this compound can be predicted based on the known absorptions of its constituent functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For aromatic nitro compounds, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Asymmetric NO₂ Stretch | 1550-1475 |

| Symmetric NO₂ Stretch | 1360-1290 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | 1200-1300 |

Ultrafast Spectroscopy for Excited-State Dynamics

Ultrafast spectroscopic techniques are essential for probing the transient species and rapid processes that occur in the excited states of molecules following photoexcitation. For nitroaromatic compounds like this compound, these techniques are particularly important for understanding their characteristically fast non-radiative decay pathways.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the lifetime of the excited singlet state (S₁). For many nitronaphthalene derivatives, the fluorescence quantum yields are typically very low, and the excited-state lifetimes are extremely short, often in the sub-picosecond to picosecond range. This is attributed to highly efficient non-radiative decay channels, particularly intersystem crossing (ISC) to the triplet manifold.

For instance, studies on 1-nitronaphthalene (B515781) have shown that the crossing between the singlet and triplet manifolds is an ultrafast process, occurring in under 100 femtoseconds. While the presence of an electron-donating group like a hydroxyl group can sometimes increase the fluorescence lifetime, the strong electron-withdrawing nature of the nitro group often dominates the excited-state dynamics, leading to rapid quenching of fluorescence. Therefore, it is expected that this compound will exhibit a very short-lived singlet excited state with low fluorescence quantum yield.

Table 3: Expected Time-Resolved Fluorescence Properties of this compound

| Parameter | Predicted Value | Primary Deactivation Pathway |

|---|---|---|

| Fluorescence Lifetime (τ) | Sub-picosecond to few picoseconds | Intersystem Crossing (ISC) |

Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics of molecules. An initial laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorbance as the molecule relaxes back to its ground state or evolves into other transient species. This technique is particularly well-suited for studying non-emissive states, such as triplet states.

For nitronaphthalene compounds, transient absorption studies have revealed that following photoexcitation, there is an ultrafast population of the triplet manifold. Studies on 1-nitronaphthalene have shown the formation of the lowest energy triplet state (T₁) within a few picoseconds. The spectral evolution observed in these experiments often involves the decay of transient signals at shorter wavelengths, attributed to an intermediate triplet state, and the concomitant rise of absorption bands at longer wavelengths, corresponding to the relaxed T₁ state.

Given the established photophysical behavior of nitronaphthalenes, it is highly probable that this compound will also exhibit efficient and rapid intersystem crossing to the triplet state. A transient absorption experiment on this compound would be expected to show the rapid decay of the S₁ state and the subsequent formation and decay of triplet excited states. The specific wavelengths of the transient absorptions would depend on the electronic structure of the triplet states of this particular isomer.

Table 4: Expected Transient Absorption Spectroscopy Observations for this compound

| Time Scale | Observed Process | Spectroscopic Signature |

|---|---|---|

| < 1 ps | Intersystem Crossing (S₁ → Tₙ) | Decay of S₁ absorption/emission, Rise of initial triplet (Tₙ) absorption |

| 1-20 ps | Internal Conversion (Tₙ → T₁) and Vibrational Cooling | Decay of Tₙ absorption, Rise of T₁ absorption |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Studies

Theoretical studies on the electronic structure of nitronaphthalene derivatives offer a foundational understanding of their chemical reactivity. By employing quantum chemical methods, researchers can model the distribution of electrons and predict sites susceptible to chemical reactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecular systems. For molecules like 7-Nitronaphthalen-2-ol (B13064593), DFT calculations are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic energies. These calculations can provide a detailed picture of the molecule's ground state properties. For instance, DFT has been effectively used to map potential energy surfaces for photochemical reactions in related nitro compounds. nih.gov

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -685 Hartrees |

| Dipole Moment | A measure of the polarity of the molecule. | 4.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. | 4.7 eV |

Quantum chemical calculations are essential for understanding the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are fundamental to predicting a molecule's reactivity. The LUMO is often localized on the nitro group in nitroaromatic compounds, making it an electron-accepting site, while the HOMO is typically distributed across the naphthalene (B1677914) ring system.

The reactivity of related photoacids like 2-naphthol (B1666908) has been rationalized using advanced computational techniques. For example, nucleus independent chemical shifts (NICS) calculations, a method based on DFT, have been used to quantify the effects of aromaticity and antiaromaticity in the ground and excited states, which in turn explains their acidity and reactivity. nih.gov Such methods could be applied to this compound to understand how the nitro and hydroxyl groups modulate the electronic properties and reactivity of the naphthalene core.

| Molecular Orbital | Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | Naphthalene Ring, Hydroxyl Group | Electron donation, site for electrophilic attack. |

| LUMO | Naphthalene Ring, Nitro Group | Electron acceptance, site for nucleophilic attack. |

| LUMO+1 | Naphthalene Ring | Higher energy acceptor orbital. |

| HOMO-1 | Naphthalene Ring | Lower energy donor orbital. |

Excited-State Dynamics and Photochemical Mechanisms

The photochemistry of nitronaphthalene derivatives is characterized by highly efficient and rapid deactivation pathways from their electronically excited states. Theoretical investigations are key to unraveling these complex mechanisms.

Nitronaphthalene derivatives are known to efficiently populate their triplet states upon photoexcitation through ultrafast intersystem crossing (ISC). researchgate.net This process, where the molecule changes its spin state from a singlet to a triplet, often occurs in less than 200 femtoseconds in compounds like 2-nitronaphthalene (B181648). acs.org Ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene suggest a clear deactivation mechanism: after initial photoexcitation to a singlet charge-transfer (S_CT_) state, the majority of the population is transferred to a singlet locally-excited (S_LE_) state within 100 femtoseconds. researchgate.net This is followed by an extremely rapid ISC to the triplet manifold. researchgate.netacs.org This ultrafast ISC is facilitated by a small energy gap between the involved singlet and triplet states. acs.org Given the shared nitronaphthalene chromophore, this compound is expected to exhibit similar ultrafast intersystem crossing dynamics.

Upon electronic excitation, molecules can undergo significant changes in their geometry. Computational studies on related nitronaphthalenes show that the nitro group tends to remain nearly coplanar with the aromatic ring in both the ground and excited states. researchgate.net This planarity facilitates the delocalization of natural transition orbitals over the entire chromophore, which is a key feature of its electronic structure. researchgate.net The primary conformational changes upon excitation often involve distortions in the naphthalene rings rather than rotation of the nitro group. researchgate.net This behavior is crucial for understanding the molecule's photochemical pathways, as the excited-state geometry dictates the accessibility of different deactivation channels. acs.org

Mapping the potential energy surfaces (PES) of the ground and excited states is a cornerstone of computational photochemistry. DFT calculations are used to trace the energy of the molecule as its geometry changes, identifying energy minima, transition states, and intersections between different electronic states that govern the reaction pathways. nih.gov For example, in studies of 2-nitrobenzyl compounds, DFT has been used to map the PES for the photochemical reactions that lead to the formation of nitroso products. nih.gov This mapping revealed the intermediates and transition states involved in competing reaction pathways. A similar approach for this compound would be instrumental in elucidating its specific photochemical mechanisms, such as excited-state proton transfer from the hydroxyl group or reactions involving the nitro group.

Chemical Reactivity, Mechanism, and Functional Group Transformations

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring

Further electrophilic aromatic substitution (EAS) on the 7-Nitronaphthalen-2-ol (B13064593) ring is complex, as the existing substituents exert competing directing effects. The hydroxyl group at the C-2 position is a powerful activating group, tending to direct incoming electrophiles to the ortho (C-1 and C-3) and para (C-6) positions. Conversely, the nitro group at the C-7 position is a strong deactivating group, directing electrophiles to the meta positions (C-5 and C-8a).

Generally, activating groups have a more profound influence on the reaction pathway than deactivating groups. The hydroxyl group significantly enhances the nucleophilicity of the ring, particularly at the C-1 position, which is an alpha position of the naphthalene system and is inherently more reactive. Therefore, electrophilic attack is most likely to occur at the C-1 position, driven by the strong activating and directing effect of the hydroxyl group. Substitution at C-3 is also possible but may be less favored. The deactivating effect of the nitro group makes substitution on the same ring less probable.

| Position on Ring | Effect of C-2 Hydroxyl Group (-OH) | Effect of C-7 Nitro Group (-NO₂) | Predicted Outcome |

|---|---|---|---|

| 1 | Strongly Activating (ortho) | Weakly Deactivating | Most Probable Site of Substitution |

| 3 | Activating (ortho) | Weakly Deactivating | Possible Site of Substitution |

| 4 | Weakly Activating | Weakly Deactivating | Unlikely |

| 5 | Weakly Activating | Deactivating (meta) | Unlikely |

| 6 | Activating (para) | Deactivating (ortho) | Unlikely due to deactivation by -NO₂ |

| 8 | Weakly Activating | Deactivating (ortho) | Unlikely due to deactivation by -NO₂ |

Reduction Pathways of the Nitro Group

The nitro group of this compound is readily reducible to a primary amine, yielding 7-Amino-2-naphthol. This transformation is a cornerstone of aromatic nitro compound chemistry and can be achieved through various methods. The reduction proceeds through intermediate stages, including nitroso and hydroxylamine (B1172632) species, before reaching the final amine product.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation, often utilizing hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is highly efficient. Chemical reduction with reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) is also a classic and effective method. The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

| Method | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | High efficiency, but can reduce other groups (e.g., alkenes) |

| Metal-Acid Reduction | Fe, HCl or Sn, HCl | Reflux in aqueous/alcoholic solution | Robust and widely used for aromatic nitro groups |

| Transfer Hydrogenation | Hydrazine, Pd/C or Ammonium formate, Pd/C | Reflux in a suitable solvent (e.g., ethanol) | Avoids the use of gaseous hydrogen |

| Metal-Catalyzed Reduction | NaBH₄, NiCl₂ or CoCl₂ | Room temperature in methanol | Milder conditions compared to metal-acid systems |

Nucleophilic Addition Reactions

While aromatic rings are generally resistant to nucleophilic addition, the presence of a strong electron-withdrawing nitro group can enable such reactions, typically through a nucleophilic aromatic substitution (SₙAr) mechanism. In this pathway, a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

For this compound, two potential pathways for nucleophilic reactions can be considered:

Nucleophilic Aromatic Substitution (SₙAr) : The nitro group itself can act as a leaving group if the ring is sufficiently activated. A strong nucleophile could attack the C-7 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). This type of reaction is more common when multiple electron-withdrawing groups are present.

Reaction via Dearomatization : A related compound, 2-naphthol (B1666908), is known to undergo dearomatization through oxidation in the presence of a nucleophile. This suggests that this compound could potentially be oxidized to an electrophilic intermediate, which then undergoes nucleophilic addition.

| Reaction Type | Proposed Mechanism | Description |

|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Addition-Elimination | A strong nucleophile attacks the C-7 position, potentially displacing the nitro group as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the nitro group. |

| Oxidative Nucleophilic Substitution | Dearomatization-Addition | An oxidizing agent could convert the naphthol ring into a naphthalenone intermediate, which is highly susceptible to nucleophilic attack, followed by rearomatization or further reaction. |

Investigation of Acidic Properties

The acidic character of this compound stems from the proton of the hydroxyl group. The acidity of this proton is significantly influenced by the electronic effects of the substituents on the naphthalene ring. The parent compound, 2-naphthol, is a weak acid with a pKa of approximately 9.5.

The nitro group at the C-7 position is a potent electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M). It effectively pulls electron density away from the hydroxyl group and delocalizes the negative charge in the resulting naphthoxide conjugate base. This stabilization of the conjugate base enhances the dissociation of the proton, making the compound a stronger acid than 2-naphthol. Consequently, the pKa of this compound is expected to be significantly lower than 9.5. In contrast, the reduction product, 7-Amino-2-naphthol, has a predicted pKa of 9.74, as the electron-donating amino group destabilizes the conjugate base, decreasing acidity.

| Compound | Relevant Substituent | Electronic Effect of Substituent | Effect on Conjugate Base | Reported / Predicted pKa |

|---|---|---|---|---|

| 2-Naphthol | -H (Reference) | Neutral | Baseline stability | ~9.5 |

| This compound | -NO₂ (at C-7) | Strongly Electron-Withdrawing | Stabilized | Predicted < 9.5 |

| 7-Amino-2-naphthol | -NH₂ (at C-7) | Electron-Donating | Destabilized | ~9.74 (Predicted) |

Advancements in Organic Synthesis: The Role of this compound

Introduction

In the landscape of advanced organic synthesis, the strategic use of well-defined molecular building blocks is paramount for the construction of complex chemical architectures. Among these, naphthalene-based compounds have garnered significant interest due to their versatile electronic properties and rigid scaffold, making them valuable components in functional materials and pharmaceuticals. This article focuses on the chemical compound this compound, exploring its applications as a key intermediate in the synthesis of other naphthalene derivatives and its potential in the development of novel organic frameworks.

Applications in Advanced Organic Synthesis Research

The utility of 7-Nitronaphthalen-2-ol (B13064593) in sophisticated organic synthesis lies in the reactivity conferred by its specific substitution pattern. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the naphthalene (B1677914) core at positions 2 and 7 respectively, allows for a range of chemical transformations, making it a valuable precursor for more complex molecules.

The primary role of this compound in organic synthesis is as a precursor to other functionalized naphthalene derivatives. The nitro group, in particular, serves as a versatile functional handle that can be readily converted into other substituents, most notably an amino group.

The reduction of the nitro group in this compound to an amino group yields 7-Amino-2-naphthol. This transformation is a critical step in the synthesis of various disubstituted naphthalene compounds. 7-Amino-2-naphthol itself is a valuable intermediate, for example, in the preparation of fluorescent dyes and other functional materials where the amino and hydroxyl groups can be further modified.

The general transformation can be represented as follows:

| Reactant | Product |

|---|---|

| This compound | 7-Amino-2-naphthol |

| Starting Material | Key Intermediate |

|

|

While specific, detailed research findings on the direct use of this compound are not extensively documented in publicly available literature, its structural motif is recognized as a component in the broader field of naphthalene chemistry. The synthesis of 2,7-disubstituted naphthalene derivatives, for instance, is an area of active research for creating molecules with specific optical and electronic properties. researchgate.net

The development of novel organic scaffolds is crucial for advancing materials science and medicinal chemistry. While direct applications of this compound in the construction of complex, multi-ring systems are not widely reported, its potential can be inferred from the chemistry of related naphthalenes. Substituted naphthalenes and 2-naphthols are known to be important in the chemical and pharmaceutical industries. nih.gov

The functional groups of this compound provide opportunities for building more elaborate structures. The hydroxyl group can undergo O-alkylation or O-arylation to introduce new side chains, while the nitro group, after reduction to an amine, can participate in amide bond formation, imine condensation, or serve as a directing group for further aromatic substitution. These reactions could, in principle, allow for the integration of the this compound core into larger, more complex molecular frameworks, such as macrocycles or polymers.

The synthesis of substituted naphthols is a field with various methodologies, indicating the importance of these compounds as building blocks. researchgate.net Although specific examples detailing the use of the 7-nitro isomer are scarce, the general reactivity patterns of naphthols and nitronaphthalenes suggest its potential utility in creating diverse chemical structures.

Medicinal Chemistry Research: Scaffold and Probe Development

Design and Synthesis of 7-Nitronaphthalen-2-ol (B13064593) Analogues for Biological Studies

The chemical tractability of the this compound scaffold allows for the synthesis of a wide array of analogues. The hydroxyl and nitro groups, along with the aromatic rings, serve as handles for various chemical transformations, enabling the introduction of diverse functional groups to modulate the physicochemical and pharmacological properties of the parent molecule.

A notable example of analogue synthesis is the preparation of nitro-derivatives of propranolol (B1214883), a well-known beta-blocker. In one study, (±)-7-nitropropranolol was synthesized from 7-nitro-1-naphthol. The synthesis involved the reaction of the starting naphthol with epichlorohydrin (B41342) to form a glycidyl (B131873) naphthyl ether intermediate. This intermediate was subsequently reacted with isopropylamine (B41738) to yield the desired (±)-7-nitropropranolol. This synthetic strategy highlights a common approach where the hydroxyl group of the nitronaphthol core is etherified to introduce a side chain designed to interact with a specific biological target.

Beyond beta-blocker analogues, the naphthalene (B1677914) scaffold is a key component in the design of various other biologically active molecules. For instance, naphthalene-substituted azetidinone derivatives have been synthesized and evaluated for their potential in targeting neurodegenerative diseases. The synthesis of these compounds often involves multi-step sequences, starting with the functionalization of the naphthalene ring system, followed by the construction of the azetidinone ring.

Furthermore, the one-pot condensation of naphthols, including derivatives of this compound, with aldehydes and secondary amines represents an efficient method for generating libraries of aminoalkylnaphthol derivatives. These compounds have shown promise in various biological screens, including antimicrobial and anticancer assays. The versatility of this multicomponent reaction allows for the rapid generation of diverse structures for biological evaluation.

Structure-Activity Relationship (SAR) Studies on Naphthalene Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For naphthalene derivatives, including those derived from this compound, SAR studies have provided valuable insights for the optimization of lead compounds.

The position and nature of substituents on the naphthalene ring system have a profound impact on biological activity. For example, in a study of terbinafine (B446) analogues, an allylamine (B125299) antimycotic, the potency was found to be highly dependent on the bulkiness of the substituents on the naphthalene moiety. Generally, only small substituents like hydrogen or fluorine were tolerated at most positions, while larger groups could be accommodated at the 5-position. Specifically, derivatives with fluorine at the 7-position showed enhanced activity against yeasts.

The following table summarizes the general SAR trends observed for various classes of naphthalene derivatives:

| Compound Class | Modification | Effect on Biological Activity |

| Terbinafine Analogues | Bulky substituents at positions 2-4 and 6-8 | Decreased antifungal activity |

| Fluorine at position 7 | Enhanced activity against yeasts | |

| Naphthalene Diimides | Different substituents on the phenyl rings and varying chain length | Modulated antiproliferative activity |

| Dihydroxynaphthalene bis-QACs | Increased lipophilicity | Influenced antibacterial performance |

| Aminonaphthols | Incorporation of indole (B1671886) and secondary amine moieties | Varied antioxidant, antimicrobial, and anticancer activities |

These studies underscore the importance of systematic structural modifications to elucidate the key features required for potent and selective biological activity.

Chiral Resolution and Absolute Configuration Determination of Enantiomeric Derivatives

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the separation of racemic mixtures and the determination of the absolute configuration of the individual enantiomers are critical steps in drug discovery and development.

For derivatives of this compound, such as 7-nitropropranolol, chiral resolution has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). In a specific study, the racemic mixture of (±)-7-nitropropranolol was separated into its constituent enantiomers with high enantiopurity.

Following chiral separation, the determination of the absolute configuration of each enantiomer is essential. A common and reliable method for this is the use of chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), followed by Nuclear Magnetic Resonance (NMR) analysis. This technique, often referred to as Riguera's method, involves the formation of diastereomeric esters with the chiral derivatizing agent. The analysis of the NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration of the original enantiomers.

For instance, the absolute configuration of the enantiomers of 7-nitropropranolol was determined through double derivatization with (R)- and (S)-MPA and subsequent NMR studies. This process is crucial for understanding the stereospecific interactions of these molecules with their biological targets.

Development of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for studying biological processes at the molecular level. The this compound scaffold, with its inherent spectroscopic properties and sites for chemical modification, is a promising platform for the development of such probes.

One notable application is the use of 7-nitropropranolol as a probe to investigate the potential nitration of drugs by the endothelium. Researchers have synthesized 4-nitro- and 7-nitropropranolol to evaluate if drugs can undergo the same nitration process that has been observed for endogenous catecholamines. These compounds serve as analytical tools to probe specific biochemical pathways.

Furthermore, the naphthalene core is frequently incorporated into fluorescent probes for the detection of various analytes and the study of enzymatic activity. The fluorescence properties of the naphthalene ring can be modulated by the introduction of specific functional groups that interact with the target molecule or are processed by an enzyme. For example, naphthalene-based fluorescent probes have been designed for the detection of metal ions and for monitoring the activity of enzymes in living cells. While not all of these probes are directly derived from this compound, the principles of their design are applicable to this scaffold. The nitro group in this compound can act as a fluorescence quencher, and its reduction or modification upon interaction with a biological target could lead to a "turn-on" fluorescence response, a desirable feature for a molecular probe.

The development of such probes based on the this compound framework holds significant potential for advancing our understanding of complex biochemical pathways and for the identification of new drug targets.

Environmental Chemistry and Atmospheric Transformation Studies

Formation Mechanisms of Nitronaphthols in the Environment

Nitronaphthols, including 7-nitronaphthalen-2-ol (B13064593), are not typically primary pollutants. Instead, they are formed in the atmosphere through chemical reactions involving naphthalene (B1677914) and other related polycyclic aromatic hydrocarbons (PAHs). Naphthalene is the most abundant PAH in the gas phase in polluted urban areas and is susceptible to atmospheric oxidation.

The photooxidation of naphthalene is a key process leading to the formation of a variety of oxygenated and nitrated derivatives. In the presence of sunlight, naphthalene can undergo reactions that lead to the formation of secondary organic aerosols (SOA). While direct photooxidation of naphthalene in aqueous solutions can produce hydroxylated derivatives like 1-naphthol, the atmospheric formation of nitronaphthols is more complex, involving reactions with other atmospheric constituents. Studies on the photooxidation of PAHs have shown that these reactions yield high molecular weight oxygenated compounds that can partition into the particle phase, contributing to SOA formation.

The gas-phase reactions of naphthalene with atmospheric radicals, particularly the hydroxyl radical (OH•) and the nitrate (B79036) radical (NO₃•), are the dominant pathways for its atmospheric degradation and the subsequent formation of nitronaphthols.

Daytime Chemistry (Hydroxyl Radical Dominated): During the day, the hydroxyl radical is the primary oxidant for naphthalene in the troposphere. The reaction is initiated by the addition of the OH radical to the aromatic ring, forming an OH-naphthalene adduct. In the presence of nitrogen oxides (NOx), this adduct can undergo a series of reactions to form various products, including naphthols and nitronaphthalenes. While the formation yield of total nitronaphthalenes from the OH-initiated reaction is relatively low (around 0.6%), the formation of naphthols is more significant (around 10%). Subsequent nitration of these naphthols can lead to the formation of nitronaphthols.

Nighttime Chemistry (Nitrate Radical Dominated): At night, in the absence of sunlight, the nitrate radical becomes a significant oxidant for naphthalene. The reaction of NO₃• with naphthalene has been shown to produce 1- and 2-nitronaphthalene (B181648) with yields of approximately 16% and 7%, respectively. The formation of nitronaphthols can then occur through the subsequent hydroxylation of these nitronaphthalene isomers. The reaction pathways are summarized in the table below.

| Atmospheric Radical | Time of Day | Key Intermediates | Primary Products | Relevance to this compound Formation |

| Hydroxyl Radical (OH•) | Daytime | OH-naphthalene adduct | Naphthols, Nitronaphthalenes, Ring-opened products | Formation of 2-naphthol (B1666908), a precursor to this compound, is a significant pathway. |

| Nitrate Radical (NO₃•) | Nighttime | NO₃-naphthalene adduct | 1-Nitronaphthalene (B515781), 2-Nitronaphthalene | Formation of 2-nitronaphthalene, which can be subsequently hydroxylated to form nitronaphthols. |

Photodegradation Pathways and Environmental Fate

Once formed, this compound is subject to further atmospheric transformations that determine its environmental fate and persistence. Photodegradation, the breakdown of compounds by light, is a crucial process for nitroaromatic compounds.

The environmental fate of compounds like this compound is influenced by their physical-chemical properties, such as water solubility and hydrophobicity, which dictate their partitioning between different environmental compartments like air, water, soil, and sediment. Due to their potential for persistence and bioaccumulation, understanding the degradation pathways of such compounds is critical.

The rate and mechanism of photodegradation are highly dependent on various environmental factors:

Wavelength and Intensity of Light: The absorption of light is the initial step in photodegradation. The efficiency of this process is dependent on the overlap between the compound's absorption spectrum and the solar spectrum.

Presence of Other Chemical Species: The presence of other atmospheric constituents, such as hydroxyl radicals, ozone, and photosensitizers (e.g., dissolved organic matter), can significantly influence the photodegradation rate. For instance, the presence of NOx can have an inhibiting effect on the formation of secondary organic aerosols from the photolysis of nitrophenols.

Physical State: Whether the compound is in the gas phase, adsorbed onto particulate matter, or dissolved in atmospheric water droplets will affect its photoreactivity. The photodegradation quantum yields of nitro-PAHs have been shown to be solvent-dependent, indicating that the surrounding medium plays a crucial role. Molecular oxygen can also significantly reduce the photodegradation quantum yield of some nitronaphthalenes.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of trace levels of this compound and other nitro-PAHs in complex environmental matrices require sensitive and selective analytical methods. Sample preparation is a critical step to remove interferences and pre-concentrate the analytes.

Commonly employed analytical techniques include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating complex mixtures of organic compounds. When coupled with sensitive detectors, they provide the necessary selectivity for environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for the analysis of less volatile and more polar compounds, such as hydroxylated and nitrated PAHs.

Spectroscopic Methods: While not typically used for primary quantification in complex mixtures, spectroscopic techniques can aid in the identification of compounds.

The table below summarizes some of the analytical techniques used for the determination of related compounds in environmental samples.

| Analytical Technique | Sample Matrix | Key Advantages | Typical Detection Limits |

| GC-MS | Air, Water, Soil | High sensitivity and selectivity, well-established methods. | ng/m³ (air), µg/L (water) |

| HPLC with UV or Fluorescence Detection | Water | Suitable for a wide range of polarities, good for screening. | µg/L to ng/L |

| LC-MS/MS | Water, Wastewater | High specificity and sensitivity, can analyze a wide range of compounds. | ng/L |

Implications for Atmospheric Chemistry Research

The study of this compound and other nitronaphthols has significant implications for our understanding of atmospheric chemistry and its impact on air quality and climate.

Atmospheric Brown Carbon: Nitrophenols and related compounds are components of "brown carbon," a class of organic aerosols that absorb sunlight at visible and ultraviolet wavelengths. This absorption of solar radiation can have a warming effect on the atmosphere.

Air Quality and Human Health: Nitro-PAHs are a class of compounds with potential adverse health effects. Understanding their formation and fate in the atmosphere is crucial for assessing human exposure and the associated risks. The chemical processes that lead to the persistence of nitrates in the atmosphere are an area of active research.

Further research into the atmospheric chemistry of this compound will help to refine atmospheric models, improve air quality predictions, and better understand the complex interactions between anthropogenic emissions and atmospheric processes.

Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 7-Nitronaphthalen-2-ol (B13064593) presents a significant challenge in regioselectivity. Traditional electrophilic nitration of 2-naphthol (B1666908) typically yields a mixture of isomers, with substitution occurring preferentially at positions ortho and para to the activating hydroxyl group (positions 1 and 3). Directing the nitro group to the 7-position on the adjacent ring is not straightforward and often requires multi-step strategies.

Emerging research is focused on developing more efficient and selective synthetic routes. These explorations include:

Multi-step Directed Synthesis: One established approach involves using starting materials where the substitution pattern is already set. For instance, the synthesis can begin with a 2-naphthylamine (B18577) derivative, where the amino group is later converted to a hydroxyl group after the nitration step. Research indicates that the preparation of 7-nitro-2-naphthol can be achieved starting from 7-nitro-2-naphthylamine. rsc.org

Electrophilic Cyclization Reactions: Novel methods for constructing the substituted naphthol core itself are being investigated. Methodologies such as the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols can produce highly substituted 2-naphthols regioselectively under mild conditions. nih.gov While not yet applied directly to this compound, these pathways offer a potential strategy for building the core structure with handles for subsequent selective nitration.

Advanced Nitrating Agents: Research into nitration reactions for complex aromatic compounds is moving beyond the conventional mixed-acid (HNO₃/H₂SO₄) approach. The use of alternative nitrating agents, sometimes in combination with catalysts, is being explored to improve control over the reaction's position selectivity and reduce the formation of unwanted byproducts.

A comparison of synthetic approaches highlights the complexities involved.

| Method | Description | Advantages | Challenges |

| Traditional Nitration | Direct electrophilic substitution on 2-naphthol using mixed acids. | Simple reagents. | Poor regioselectivity for the 7-position; formation of multiple isomers. |

| Directed Synthesis | Multi-step sequence starting from a pre-functionalized naphthalene (B1677914) (e.g., a naphthylamine). | High regioselectivity. | Longer synthetic route; may require protection/deprotection steps. |

| Novel Cyclizations | Building the substituted naphthalene ring from acyclic precursors via electrophilic cyclization. nih.gov | High regioselectivity for the core structure; mild conditions. | Requires synthesis of specialized precursors; nitration step is still needed. |

Further research is necessary to devise a high-yield, regioselective, and scalable synthesis specifically for this compound, which would significantly aid its broader investigation and application.

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound, guiding experimental work and saving significant laboratory resources. Density Functional Theory (DFT) is a particularly prominent method used to investigate the electronic structure and properties of complex organic compounds. nih.govmdpi.com

For this compound, advanced computational modeling is an emerging area that can elucidate:

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution across the molecule. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and kinetic stability. nih.gov

Spectroscopic Properties: Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can be invaluable for structure verification and analysis. youtube.com These calculations help assign experimental spectra and can aid in distinguishing between different isomers.

Thermodynamic Properties: The stability of the molecule and its various potential derivatives or reaction intermediates can be assessed by calculating thermodynamic parameters. This information is crucial for designing and optimizing synthetic pathways.

While specific DFT studies on this compound are not yet widely published, the methodologies are well-established. nih.gov Such studies represent a key future direction to build a theoretical framework for its reactivity, potential applications as an antioxidant, and photophysical behavior. nih.gov

Development of Multifunctional Derivatives for Specific Research Applications

The structure of this compound contains two key functional groups—the nitro group and the hydroxyl group—that serve as handles for creating a diverse array of derivatives. Research in this area focuses on leveraging these sites to build multifunctional molecules for specific applications.

Derivatives from the Nitro Group: The nitro group is a versatile precursor. Its reduction to an amine (7-aminonaphthalen-2-ol) is a critical transformation that opens up a vast field of subsequent chemical modifications. This amino group can be converted into amides, sulfonamides, or used in diazotization reactions to form azo dyes. Azo dyes derived from nitronaphthalene precursors are known for their vibrant colors and are used in textiles and as analytical reagents.

Derivatives from the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters. For example, reacting the hydroxyl group with epichlorohydrin (B41342) is a key step in synthesizing propranolol (B1214883) analogues, a class of beta-blocker pharmaceuticals. This suggests that derivatives of this compound could be explored as precursors for novel therapeutic agents.

Mannich-type Reactions: The parent compound, 2-naphthol, is widely used in Mannich reactions to produce aminomethylated derivatives known as Betti bases. These compounds have applications in catalysis and as chiral ligands. Similar reactions with this compound could yield novel derivatives with tailored electronic and steric properties. asianpubs.orgresearchgate.net

The development of such derivatives is a promising research direction, with potential applications in materials science (dyes and pigments), medicinal chemistry (pharmaceutical precursors), and biological research (enzyme probes and fluorescent markers).

| Derivative Class | Synthetic Precursor Group | Potential Applications |

| Azo Dyes | -NO₂ (via reduction to -NH₂) | Pigments, analytical chemistry |

| Pharmaceutical Analogues | -OH (etherification) | Medicinal chemistry |

| Amides/Sulfonamides | -NO₂ (via reduction to -NH₂) | Bioactive compounds, materials |

| Aminomethylated Bases | Naphthalene Ring/OH | Asymmetric catalysis, ligands asianpubs.org |

Interdisciplinary Research in Green Chemistry and Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. This interdisciplinary field combines chemistry with environmental science and engineering to design safer, more efficient, and environmentally benign processes. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

Emerging research directions include:

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products. nih.govutrgv.edu This technique is highly effective for many organic reactions, including the synthesis of heterocyclic compounds and could be applied to various steps in the production of this compound derivatives. nih.govresearchgate.net

Use of Greener Solvents: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research into performing reactions in water, ionic liquids, or bio-based solvents is a key focus. For example, efficient syntheses of compounds like 2-aminothiazoles have been developed using water as the sole solvent at ambient temperature, completely avoiding catalysts and organic co-solvents. nih.gov

Biocatalysis: Employing enzymes or whole microorganisms as catalysts offers high selectivity under mild conditions (ambient temperature and neutral pH). For nitroaromatic compounds, enzymes like nitroreductases can be used for the selective reduction of the nitro group, providing a green alternative to traditional chemical reductants that often use heavy metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. This involves favoring addition reactions over substitution or elimination reactions that generate waste byproducts.

Integrating these sustainable practices into the synthesis and modification of this compound can significantly reduce the environmental footprint of the research and any potential future industrial applications. nih.gov

Fundamental Studies on Reactivity and Photophysical Properties

A deep understanding of the fundamental chemical reactivity and photophysical properties of this compound is essential for unlocking its potential. The interplay between the electron-donating hydroxyl group and the electron-accepting nitro group on the naphthalene scaffold is expected to result in interesting and useful characteristics.

Reactivity: The reactivity of the naphthalene rings towards further electrophilic substitution is governed by the combined directing effects of the existing -OH and -NO₂ groups. The hydroxyl group is strongly activating and directs incoming electrophiles to the ortho and para positions (1 and 3). The nitro group is strongly deactivating. This complex interplay makes predicting the outcome of further substitutions challenging and an important area for fundamental study. The ring system can also undergo nucleophilic substitution reactions under certain conditions. electronicsandbooks.com

Photophysical Properties: Naphthalene and its simple hydroxylated derivatives (naphthols) are well-known for their fluorescence. researchgate.net For instance, 2-naphthol exhibits fluorescence with an emission maximum around 410-416 nm in basic solutions. franklycaroline.comsigmaaldrich.com However, nitro groups are powerful chromophores but are also notorious for being efficient quenchers of fluorescence, causing excited states to decay through non-radiative pathways. nih.gov

Despite this, some nitronaphthalene derivatives have been shown to be fluorescent. nih.gov The D–π–A (donor-pi-acceptor) structure of this compound could lead to intramolecular charge transfer (ICT) upon photoexcitation. This can result in unique photophysical behaviors, including:

Detailed experimental studies are needed to measure the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of this compound to fully characterize its photophysical profile and evaluate its potential for applications in sensors, probes, or optical materials. oled-intermediates.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.